Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C7H10BrN3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromoacetate with 3-amino-1,2,4-triazole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: New triazole derivatives with different substituents.
Oxidation and Reduction Reactions: Oxidized or reduced triazole compounds.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may influence various biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate
- Ethyl 2-(3-iodo-1H-1,2,4-triazol-1-yl)propanoate
- Ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate
Uniqueness
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-(3-bromo-1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-13-6(12)5(2)11-4-9-7(8)10-11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVRFVRPRAIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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